molecular formula C26H25N5O5 B11655831 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

Cat. No.: B11655831
M. Wt: 487.5 g/mol
InChI Key: KEZGDRSQVMPIJQ-UHFFFAOYSA-N
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Description

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of heterogeneous catalysts, are likely to be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate is unique due to its specific structural features, such as the presence of the morpholine-4-carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H25N5O5

Molecular Weight

487.5 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C26H25N5O5/c1-2-34-20-14-17(8-9-19(20)35-26(32)31-10-12-33-13-11-31)21-18(15-27)24(28)36-25-22(21)23(29-30-25)16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,28H2,1H3,(H,29,30)

InChI Key

KEZGDRSQVMPIJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC(=O)N5CCOCC5

Origin of Product

United States

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